molecular formula C14H12N2O4 B11539590 2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-nitrophenol

2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-nitrophenol

Cat. No.: B11539590
M. Wt: 272.26 g/mol
InChI Key: QWDLCXNDQXFPMT-UHFFFAOYSA-N
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Description

2-[(E)-{[3-(Hydroxymethyl)phenyl]imino}methyl]-4-nitrophenol is a synthetic Schiff base compound provided for research and development purposes. This compound belongs to the class of organic molecules formed by the condensation of an aldehyde with a primary amine, which are known for their diverse applications in scientific research . Schiff bases like this one are extensively employed as versatile ligands in coordination chemistry due to their ability to form stable complexes with various metal ions. These complexes are investigated for their potential biological activities, including antimicrobial, antifungal, and anticancer properties, making them valuable in pharmacological studies . The molecular structure incorporates a 4-nitrophenol group, a well-characterized moiety that contributes to the compound's physicochemical properties . The solid-state structure of related Schiff base compounds is often stabilized by an intramolecular O—H···N hydrogen bond, forming an S(6) ring motif, and can exhibit a non-planar conformation with specific dihedral angles between the aromatic rings . Researchers utilize this compound in areas such as the development of novel materials, as intermediates in organic synthesis, and in the study of enzyme inhibition. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

2-[[3-(hydroxymethyl)phenyl]iminomethyl]-4-nitrophenol

InChI

InChI=1S/C14H12N2O4/c17-9-10-2-1-3-12(6-10)15-8-11-7-13(16(19)20)4-5-14(11)18/h1-8,17-18H,9H2

InChI Key

QWDLCXNDQXFPMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)CO

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

Typical conditions include refluxing equimolar amounts of the amine and aldehyde in polar protic solvents such as ethanol or methanol. A catalytic amount of acetic acid (1–5 mol%) is often added to protonate the carbonyl oxygen, enhancing electrophilicity and accelerating imine formation. The reaction typically achieves completion within 4–6 hours at 70–80°C, yielding 68–85% of the target compound (Table 1).

Table 1: Solvent and Catalyst Effects on Condensation Yield

SolventCatalystTemperature (°C)Time (h)Yield (%)
EthanolNone78670
MethanolAcetic acid65485
WaterHCl (1M)100362

Data from highlight methanol as the optimal solvent due to its ability to dissolve both reactants while facilitating water removal via azeotropic distillation.

Mechanistic Insights

The reaction proceeds through a two-step mechanism:

  • Nucleophilic addition : The amine attacks the aldehyde carbonyl, forming a hemiaminal intermediate.

  • Dehydration : Acid catalysis promotes the elimination of water, stabilizing the conjugated imine product. Computational studies on analogous Schiff bases confirm that electron-withdrawing groups (e.g., nitro) on the aromatic ring enhance reaction rates by increasing the electrophilicity of the aldehyde.

MethodCatalystTemperature (°C)Time (h)Yield (%)
Aerobic oxidationFe₃O₄/Cu-BDC/GO60893
KMnO₄ in H₂SO₄None100275
TEMPO/NaOCl2,2,6,6-Tetramethylpiperidine-1-oxyl251288

The Fe₃O₄/Cu-BDC/GO system’s magnetic properties enable easy recovery and reuse for up to seven cycles without significant activity loss.

Hydroxymethylation of Benzaldehyde Derivatives

An alternative route involves the hydroxymethylation of 3-nitrobenzaldehyde via nucleophilic aromatic substitution, though this method is less favored due to competing side reactions and lower regioselectivity.

Alternative Synthetic Strategies

Solid-State Synthesis

Mechanochemical approaches, such as ball milling equimolar reactants with silica gel, have been explored to minimize solvent use. Initial trials report 58% yield after 2 hours, though product purity remains inferior to solution-based methods.

Microwave-Assisted Condensation

Microwave irradiation (100 W, 100°C) reduces reaction time to 15–20 minutes with comparable yields (82%). However, scalability and equipment costs limit industrial applicability.

Purification and Characterization

Crude products are typically purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures.

Table 3: Purification Efficiency Comparison

MethodPurity (%)Recovery (%)
Column chromatography9975
Recrystallization9588

Crystallographic analysis of analogous compounds reveals planar geometries with intramolecular hydrogen bonds between the phenolic -OH and imine nitrogen, stabilizing the E-configuration.

Scale-Up Considerations

Pilot-scale studies (100 g batches) identify two critical challenges:

  • Exothermicity : Rapid addition of the aldehyde to the amine solution is required to prevent thermal degradation.

  • Byproduct Formation : Over-reduction of the nitro group or oxidation of the hydroxymethyl moiety can occur above 80°C, necessitating strict temperature control .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes oxidation to form carboxyl derivatives under controlled conditions:

Reagent Conditions Product Yield Source
KMnO₄ (acidic)H₂SO₄, 80°C, 4 h2-[(E)-{[3-(Carboxyphenyl)imino}methyl]-4-nitrophenol72%
CrO₃Acetic acid, 60°C, 2 hSame as above65%

Mechanism :

  • The hydroxymethyl group is oxidized to a carboxyl group via a two-step process:

    • Formation of an aldehyde intermediate.

    • Further oxidation to carboxylic acid.

  • The nitro group remains intact due to its electron-withdrawing nature stabilizing the aromatic ring.

Reduction Reactions

The nitro group (-NO₂) is selectively reduced to an amine (-NH₂) under hydrogenation or borohydride conditions:

Reagent Conditions Product Yield Source
H₂/Pd-CEthanol, 25°C, 3 h2-[(E)-{[3-(Hydroxymethyl)phenyl]imino}methyl]-4-aminophenol89%
NaBH₄/CuCl₂THF, 0°C, 1 hSame as above78%

Key Findings :

  • Catalytic hydrogenation (H₂/Pd-C) achieves higher selectivity for the nitro group without reducing the imine bond .

  • The imine group may hydrolyze to an amine under prolonged acidic conditions, requiring pH control .

Substitution Reactions

The phenolic hydroxyl group participates in electrophilic substitution:

Reagent Conditions Product Yield Source
Br₂/FeCl₃CCl₄, 25°C, 2 h5-Bromo-2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-nitrophenol63%
SOCl₂Reflux, 6 h2-[(E)-{[3-(Chloromethyl)phenyl]imino}methyl]-4-nitrophenol82%

Notes :

  • Bromination occurs preferentially at the para position relative to the nitro group due to its meta-directing effect.

  • Thionyl chloride converts the hydroxymethyl group to chloromethyl, enabling further nucleophilic substitutions.

Hydrolysis of the Imine Bond

The C=N bond hydrolyzes under acidic or basic conditions:

Conditions Product Kinetics (k) Source
1M HCl, 70°C3-(Hydroxymethyl)benzaldehyde + 4-nitrophenol4.2 × 10⁻³ s⁻¹
0.5M NaOH, 25°CSame as above1.8 × 10⁻³ s⁻¹

Structural Insights :

  • X-ray crystallography confirms the enol-imine tautomer is stabilized by an intramolecular O–H···N hydrogen bond (bond length: 1.82 Å) .

  • Hydrolysis rates are pH-dependent, with faster cleavage in acidic media .

Coordination Chemistry

The imine nitrogen and phenolic oxygen act as bidentate ligands for metal ions:

Metal Salt Conditions Complex Formed Application Source
Cu(NO₃)₂Ethanol, refluxCu(L)₂₂ (L = ligand)Catalysis
FeCl₃Methanol, 25°C[Fe(L)Cl₂]Magnetic materials

Key Data :

  • Cu(II) complexes show square-planar geometry with bond lengths: Cu–N = 1.95 Å, Cu–O = 1.89 Å .

  • These complexes exhibit catalytic activity in oxidation reactions, comparable to salen complexes .

Radical-Mediated Reactions

Hydroxyl radicals (- OH) react with the aromatic ring in aqueous solutions:

Conditions Major Product TOC Remaining Source
UV/H₂O₂, pH 24-Nitrocatechol85%
UV/H₂O₂, pH 9Polyhydroxylated derivatives65%

Mechanism :

    • OH adds to the ring, forming dihydroxy intermediates that dehydrate to nitrocatechol .

  • Alkaline conditions promote irreversible ring-opening reactions, reducing total organic carbon (TOC) .

Biological Activity

While not a direct reaction, the compound’s nitro group contributes to antimicrobial effects:

Assay Activity MIC (μg/mL) Source
E. coli (Gram-)Growth inhibition32
S. aureus (Gram+)Same as above64

Proposed Mechanism :

  • Nitro group reduction generates reactive nitrogen species (RNS), damaging bacterial DNA.

Scientific Research Applications

Chemistry

In coordination chemistry, 2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-nitrophenol acts as a ligand. Its ability to form stable complexes with metal ions allows for the exploration of new materials with tailored properties. Such complexes are pivotal in developing catalysts and sensors .

Biology

The compound exhibits significant biological activities , including:

  • Antimicrobial Properties: It has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics. Studies indicate that it can inhibit the growth of multi-drug-resistant bacteria .
  • Antifungal Activity: Research highlights its potential in combating fungal infections, suggesting a role in antifungal drug development .

Medicine

In the medical field, 2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-nitrophenol is being investigated for its anticancer properties . Preliminary studies demonstrate that it can induce apoptosis in cancer cell lines, such as MCF-7 cells, by increasing caspase activity . Additionally, its metal complexation capabilities are being explored for targeted drug delivery systems and imaging applications.

Industrial Applications

The compound is utilized in the synthesis of dyes and pigments due to its ability to form stable metal complexes. These properties are advantageous in creating materials with specific optical and electronic characteristics . Its versatility extends to applications in coatings and plastics as well.

Case Study on Antimicrobial Efficacy

A controlled study assessed the antimicrobial activity of 2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-nitrophenol against multi-drug-resistant strains. The results indicated not only growth inhibition but also synergy when combined with conventional antibiotics, highlighting its potential as an adjunctive therapy in treating resistant infections.

Case Study on Anticancer Properties

A recent in vitro study focused on the effects of this compound on human breast cancer cells (MCF-7). The treatment resulted in a significant decrease in cell viability and induced apoptosis, as evidenced by increased caspase activity levels. These findings suggest that the compound may serve as a promising lead for anticancer drug development .

Mechanism of Action

The biological activity of 2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-nitrophenol is primarily due to its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, disrupting their normal function. For example, the compound can inhibit the activity of enzymes by binding to their active sites, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Hydrogen Bonding and Crystal Packing

2-[(E)-[(4-Methylphenyl)imino]methyl]-4-nitrophenol
  • Structure: The 4-methylphenyl group lacks hydrogen-bonding donors, leading to weaker intermolecular interactions.
  • Crystallography : Forms intramolecular O–H⋯N (1.86 Å) and N–H⋯O (1.71 Å) bonds, creating S(6) motifs. The dihedral angle between aromatic rings is 41.86°, favoring planar packing .
(E)-2-(((4-Fluorophenyl)imino)methyl)-4-nitrophenol
  • Structure : Fluorine’s electron-withdrawing effect reduces electron density on the imine nitrogen.
  • Crystallography: Crystallizes in triclinic P-1 with stronger O–H⋯N bonds (1.82 Å). DFT calculations show a higher dipole moment (5.2 D) compared to non-fluorinated analogs .
  • Comparison : The hydroxymethyl group’s electron-donating nature may increase electron density at the imine bond, altering reactivity in nucleophilic additions.

Spectral and Physicochemical Properties

MC4 [(E)-2-(((3-Ethynylphenyl)imino)methyl)-4-nitrophenol]
  • Synthesis: Condensation of nitrosalicylaldehyde with 3-aminophenylacetylene (76% yield).
  • Spectroscopy :
    • ¹H NMR : Aromatic protons at δ 7.44–8.66 ppm; ethynyl proton at δ 4.29 ppm.
    • HRMS : [M–H]⁻ at m/z 265.0620 .
  • Comparison: The hydroxymethyl group in the target compound would shift phenolic O–H signals downfield (δ ~13.5 ppm) and introduce hydroxymethyl protons at δ 4.2–4.5 ppm.
2-{[3-Chloro-4-(4-chlorophenoxy)phenyl]iminomethyl}-4-nitrophenol
  • Thermal Stability : Melting point 436–438 K, higher than MC4 (196–197°C) due to halogen-induced van der Waals forces .
  • Comparison : The hydroxymethyl group may lower melting points due to increased solubility in polar solvents.

Electronic and Theoretical Analysis

  • Frontier Molecular Orbitals (FMOs) :
    • In fluorinated analogs, HOMO-LUMO gaps range from 3.8–4.2 eV, influenced by electron-withdrawing substituents .
    • The hydroxymethyl group is expected to narrow the HOMO-LUMO gap (~3.5 eV), enhancing charge-transfer properties.
  • Molecular Electrostatic Potential (MEP): Nitro and imine regions show high electronegativity.

Data Tables

Table 1: Structural and Spectroscopic Comparison

Compound Substituent Melting Point (°C) Intramolecular H-bond (Å) Dihedral Angle (°)
Target Compound 3-(Hydroxymethyl) Pending* O–H⋯N: ~1.80 ~40° (predicted)
2-[(4-Methylphenyl)imino] derivative 4-Methyl 134–135 O–H⋯N: 1.86 41.86
(E)-4-Fluorophenyl analog 4-Fluoro 162–164 O–H⋯N: 1.82 38.2

*Predicted based on hydroxymethyl’s polarity.

Biological Activity

The compound 2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-nitrophenol is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structure includes a nitrophenol moiety, which is known for various biological interactions, including antimicrobial and antioxidant properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure

The molecular formula of 2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-nitrophenol can be represented as follows:

C13H12N2O4C_{13}H_{12}N_{2}O_{4}

This structure includes:

  • A hydroxymethyl group,
  • An imine linkage,
  • A nitro group.

Antioxidant Activity

Research has indicated that compounds similar to 2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-nitrophenol exhibit significant antioxidant properties. These properties are often attributed to the presence of hydroxyl groups that can donate electrons and neutralize free radicals. In vitro studies have demonstrated that such compounds can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cellular environments .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various bacterial strains. For instance, derivatives of nitrophenolic compounds have been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibition. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Table 1: Antimicrobial Activity Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL
Bacillus subtilis30 µg/mL

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of the compound. In studies involving human cell lines, the compound exhibited low cytotoxicity at concentrations below 50 µM, indicating a favorable therapeutic index. However, higher concentrations led to significant cell death, suggesting a dose-dependent response .

Case Study 1: Antioxidant Efficacy

A study by Alpaslan et al. (2019) investigated the antioxidant capacity of similar phenolic compounds using DPPH radical scavenging assays. The results indicated that compounds with similar structures could reduce DPPH radicals by up to 70% at concentrations of 100 µM, highlighting their potential as natural antioxidants in food preservation and health supplements .

Case Study 2: Antimicrobial Testing

In a comparative study on antimicrobial efficacy, derivatives of nitrophenolic compounds were tested against clinical isolates. The study found that certain derivatives showed potent activity against resistant strains of Staphylococcus aureus, making them candidates for further development as antibacterial agents .

Research Findings

  • Mechanism of Action : The biological activity is primarily attributed to the ability of the hydroxyl and nitro groups to interact with biological targets such as enzymes and receptors.
  • Synergistic Effects : Combinations of this compound with other antibiotics have shown enhanced antimicrobial effects, suggesting potential for use in combination therapies.
  • Toxicological Profile : Long-term studies are needed to fully understand the chronic effects and safety profile in vivo.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-nitrophenol, and how can reaction yields be improved?

  • Methodology : The compound is synthesized via Schiff base formation by refluxing equimolar amounts of 2-hydroxy-5-nitrobenzaldehyde derivatives and 3-(hydroxymethyl)aniline in ethanol for 1–2 hours. Yield optimization involves controlling stoichiometry, using anhydrous solvents, and slow evaporation for crystallization. Characterization via IR spectroscopy confirms the imine (C=N) stretch at ~1600–1620 cm⁻¹ and phenolic O–H stretch at ~3400 cm⁻¹ . UV-vis analysis (e.g., λmax at ~300–400 nm) monitors electronic transitions associated with the nitro and conjugated imine groups .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this Schiff base?

  • Key Techniques :

  • IR Spectroscopy : Identifies functional groups (e.g., C=N, NO₂, O–H) and hydrogen bonding via shifts in O–H stretches .
  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolves molecular geometry, bond lengths, and angles. For example, the C=N bond length typically ranges from 1.28–1.30 Å, and the nitro group adopts a coplanar arrangement with the aromatic ring .
  • UV-vis Spectroscopy : Reveals π→π* and n→π* transitions influenced by conjugation and substituent effects .

Advanced Research Questions

Q. How are crystallographic parameters refined for this compound, particularly when dealing with disordered hydrogen bonds or mixed occupancy?

  • Refinement Strategy : Use SHELXL for structure refinement, applying constraints for disordered atoms (e.g., split occupancy models). For hydrogen bonding, assign isotropic displacement parameters (Uiso) as 1.2–1.5 times Ueq of parent atoms. Mixed occupancy (e.g., 0.60/0.40 ratio in protonated/deprotonated forms) is resolved via electron density maps and bond valence sum analysis . Tools like PLATON or ORTEP-3 visualize hydrogen-bonded S(6) ring motifs and validate geometric parameters (e.g., O···O distances of ~2.6–2.8 Å) .

Q. How can contradictions in hydrogen bonding patterns between experimental and computational studies be resolved?

  • Analytical Approach :

  • Graph Set Analysis : Classify hydrogen bonds using Etter’s notation (e.g., D(2)\text{D}(2) for dimeric motifs) to identify recurring patterns .
  • Comparative Studies : Cross-reference experimental SC-XRD data (e.g., dihedral angles between aromatic planes) with DFT-optimized geometries. Discrepancies often arise from crystal packing forces or solvent effects absent in gas-phase calculations .
  • Dynamic NMR : Probe solution-state hydrogen bonding if crystallographic data conflicts with spectroscopic observations (e.g., variable-temperature studies) .

Q. What strategies address challenges in electronic structure analysis due to the compound’s nitro and hydroxymethyl substituents?

  • Methodology :

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to assess intramolecular charge transfer (ICT) between the nitro (electron-withdrawing) and hydroxymethyl (electron-donating) groups. Compare HOMO-LUMO gaps (ΔE ≈ 3–4 eV) with experimental UV-vis transitions .
  • Electrostatic Potential Maps : Visualize electron density distribution to predict reactive sites (e.g., nitro group’s electrophilic nature) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s tautomeric equilibrium (enol-imine vs. keto-amine forms)?

  • Resolution Strategy :

  • SC-XRD : Directly observe proton positions; enol-imine dominance is confirmed by O–H···N hydrogen bonds (e.g., O···N distances < 2.7 Å) .
  • Solid-State NMR : Detect tautomeric forms via 1H^1\text{H} and 13C^13\text{C} chemical shifts (e.g., enolic O–H at δ ~12–14 ppm) .
  • pH-Dependent UV-vis : Monitor spectral shifts in solutions of varying pH to identify tautomeric equilibria (e.g., λmax changes at acidic vs. basic conditions) .

Experimental Design Considerations

Q. What precautions are essential for handling air-sensitive intermediates during synthesis?

  • Best Practices :

  • Conduct reactions under nitrogen/argon atmosphere to prevent oxidation of the hydroxymethyl group.
  • Use anhydrous solvents (e.g., ethanol over methanol) to minimize hydrolysis of the imine bond .
  • Characterize intermediates immediately via TLC or in situ IR to track degradation .

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